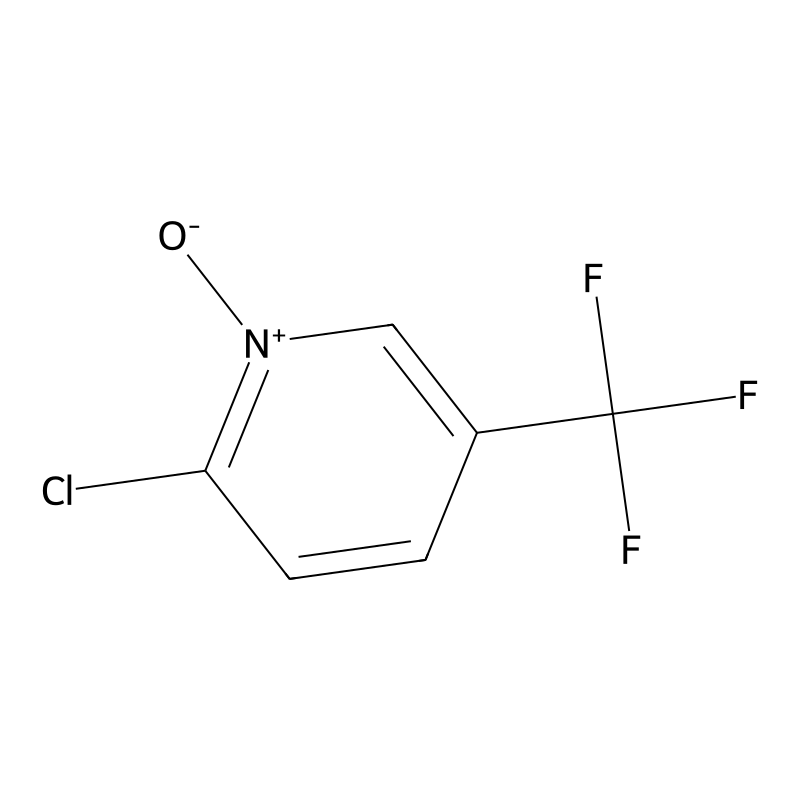2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound belonging to the pyridine family. It features a chlorinated pyridine ring with a trifluoromethyl group and an N-oxide functional group. The molecular formula of this compound is and its molecular weight is approximately 197.54 g/mol. It appears as a colorless to pale yellow liquid or solid, depending on the temperature and purity. This compound is notable for its unique structural attributes, which contribute to its diverse applications in various fields.
- N-Oxidation: The N-oxide group can be formed through the oxidation of the nitrogen atom in pyridine derivatives.
- Chlorination: The chlorine atom can participate in further substitution reactions, allowing for the introduction of additional functional groups.
- Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group enhances electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide can be accomplished through several methods:
- N-Oxidation of Pyridine Derivatives: Starting from 3-methylpyridine, N-oxidation can be performed using hydrogen peroxide in glacial acetic acid as a solvent .
- Sequential Chlorination: Following N-oxidation, chlorination with benzoyl chloride and chlorine gas can yield the desired product through a series of controlled reactions .
- Phase Transfer Catalysis: Utilizing phase transfer catalysts can enhance the efficiency of fluorination reactions when introducing trifluoromethyl groups .
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide finds applications in various domains:
- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
- Agricultural Chemicals: Its derivatives may be utilized in developing herbicides or pesticides due to their potential biological activity.
- Material Science: The compound may be involved in synthesizing advanced materials with specific electronic or optical properties.
Interaction studies involving 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide focus on its behavior in biological systems and its interactions with other chemical entities. These studies are crucial for understanding its pharmacokinetics and potential toxicological effects. Research into how this compound interacts with enzymes or receptors could provide insights into its medicinal properties.
Several compounds share structural similarities with 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Chloro-4-(trifluoromethyl)pyridine | Chlorine at position 2; trifluoromethyl at position 4 | Different substitution pattern affects reactivity |
| 3-Chloro-5-(trifluoromethyl)pyridine | Chlorine at position 3; trifluoromethyl at position 5 | Varying biological activity compared to 2-chloro derivative |
| 2-Fluoro-5-(trifluoromethyl)pyridine | Fluorine instead of chlorine | Potentially different electronic properties due to fluorine |
The uniqueness of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide lies in its specific arrangement of halogen and trifluoromethyl groups, which significantly influence its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.








